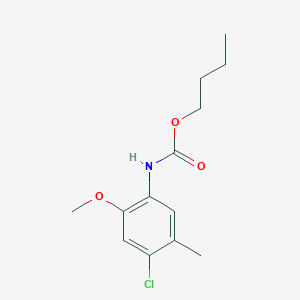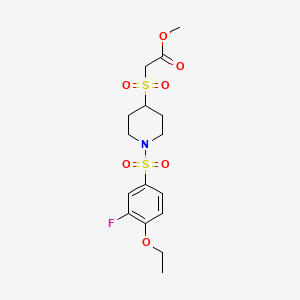![molecular formula C14H13N5O B2545603 1-(2-メチルピラゾロ[1,5-a]ピリミジン-6-イル)-3-フェニル尿素 CAS No. 1798539-23-7](/img/structure/B2545603.png)
1-(2-メチルピラゾロ[1,5-a]ピリミジン-6-イル)-3-フェニル尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and material science applications .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in material science, particularly in the development of fluorescent probes and sensors .
作用機序
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of these compounds .
Biochemical Pathways
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been used in optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have significant photophysical properties, suggesting they may have effects at the molecular and cellular level related to light absorption and emission .
Action Environment
The photophysical properties of similar compounds in the pyrazolo[1,5-a]pyrimidine family suggest that light conditions could potentially influence their action .
準備方法
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones, followed by cyclization and functionalization steps . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and activity of the compound .
化学反応の分析
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or pyrimidine rings .
類似化合物との比較
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as those with different substituents on the pyrazole or pyrimidine rings . These similar compounds may have varying biological activities and properties, but the unique combination of the methyl and phenyl groups in 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea contributes to its distinct chemical and biological characteristics . Some similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
特性
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJSJHDFPZKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2545523.png)



![4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)




![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)
